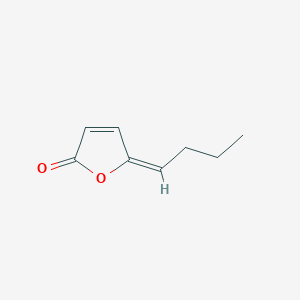
(5E)-5-butylidenefuran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-butylidenefuran-2-one is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with a butylidene group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-butylidenefuran-2-one typically involves the condensation of furan-2-one with butanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the butylidene group at the 5-position of the furan ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar condensation reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently.
化学反应分析
Types of Reactions: (5E)-5-butylidenefuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butylidene group to a butyl group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Butylidene carboxylic acids or ketones.
Reduction: Butyl-substituted furan derivatives.
Substitution: Halogenated or nitrated furan derivatives.
科学研究应用
(5E)-5-butylidenefuran-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of (5E)-5-butylidenefuran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
(5E)-5-methylidenefuran-2-one: Similar structure with a methylidene group instead of a butylidene group.
(5E)-5-ethylidenefuran-2-one: Contains an ethylidene group at the 5-position.
(5E)-5-propylidenefuran-2-one: Features a propylidene group at the 5-position.
Uniqueness: (5E)-5-butylidenefuran-2-one is unique due to the presence of the butylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the butylidene group plays a crucial role in the compound’s activity or function.
属性
CAS 编号 |
18338-88-0 |
|---|---|
分子式 |
C8H10O2 |
分子量 |
138.16 g/mol |
IUPAC 名称 |
5-butylidenefuran-2-one |
InChI |
InChI=1S/C8H10O2/c1-2-3-4-7-5-6-8(9)10-7/h4-6H,2-3H2,1H3 |
InChI 键 |
PZXBJHQMLTXRDW-UHFFFAOYSA-N |
SMILES |
CCCC=C1C=CC(=O)O1 |
手性 SMILES |
CCC/C=C/1\C=CC(=O)O1 |
规范 SMILES |
CCCC=C1C=CC(=O)O1 |
Key on ui other cas no. |
18338-88-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















